molecular formula C14H18F3N3O3S B6957811 N-methyl-5-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide

N-methyl-5-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide

Cat. No.: B6957811
M. Wt: 365.37 g/mol
InChI Key: DBDHHMNNAVPFQV-UHFFFAOYSA-N
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Description

N-methyl-5-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide is a complex organic compound that features a trifluoroethyl group, a piperidine ring, and a sulfonamide group

Properties

IUPAC Name

N-methyl-5-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O3S/c1-18-24(22,23)12-3-2-11(9-19-12)13(21)20-6-4-10(5-7-20)8-14(15,16)17/h2-3,9-10,18H,4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDHHMNNAVPFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)C(=O)N2CCC(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoroethyl group, and the sulfonamide formation. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethylating agents under controlled conditions to ensure selective introduction of the trifluoroethyl group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with sulfonyl chlorides to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-methyl-5-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-methyl-5-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The piperidine ring and sulfonamide group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyridine-2-carboxamide
  • N-methyl-5-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyridine-2-thiol

Uniqueness

N-methyl-5-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The trifluoroethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

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